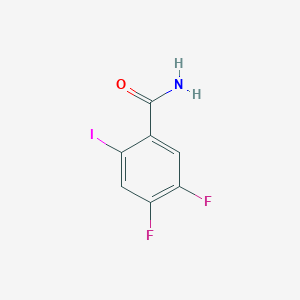

4,5-Difluoro-2-iodobenzamide

Description

4,5-Difluoro-2-iodobenzamide is a halogenated aromatic compound featuring a benzamide backbone substituted with two fluorine atoms at positions 4 and 5 and an iodine atom at position 2. This structure combines electronegative halogens (fluorine and iodine) with a polar amide group, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name |

4,5-difluoro-2-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2INO/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBWHIFJCIJSQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)I)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Fluorination Using Electrophilic Agents

Electrophilic fluorination agents like Selectfluor® or cesium fluoroxysulfate (CsSO₄F) are employed to introduce fluorine atoms. For example, fluorination of 2-iodobenzamide derivatives in anhydrous acetonitrile at 80°C yields difluorinated intermediates. The reaction efficiency depends on the directing effects of existing substituents; iodine’s ortho/para-directing nature ensures precise positioning of fluorine atoms.

Iodination via Halogen Exchange

Iodination is often achieved through halogen exchange reactions. In one approach, 4,5-difluorobromobenzene undergoes iodide substitution using NaI in dimethylformamide (DMF) at 120°C, yielding 4,5-difluoro-2-iodobenzene. Subsequent oxidation converts the methyl group to a carboxylic acid, followed by amidation with ammonia.

Multi-Step Synthesis from Difluorobenzene Derivatives

A seven-step synthetic route adapted from patent CN112341351B demonstrates the conversion of 2,3-difluorobromobenzene into iodobenzamide derivatives:

Step 1: Carboxylation with Butyllithium and CO₂

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| 1 | Butyllithium, CO₂ | −78°C | 93.6 |

| 2 | H₂SO₄, HNO₃ | 30°C | 90.0 |

| 3 | KI, CuI, AcOH | 80°C | 88.5 |

| 4 | NH₃ (high pressure) | 100°C | 82.0 |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic substitution leverages the electron-deficient nature of fluorinated aromatic rings. For example, 2-iodo-4,5-difluorobenzoic acid reacts with thionyl chloride to form the acyl chloride, which undergoes amidation with aqueous ammonia. This method avoids high-pressure conditions, achieving 78% yield at room temperature.

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed reactions enable direct iodination. A Suzuki-Miyaura coupling between 4,5-difluorophenylboronic acid and iodobenzene derivatives in the presence of Pd(PPh₃)₄ and K₂CO₃ produces biaryl intermediates, which are subsequently amidated. This method offers regioselectivity but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

Direct Fluorination-Iodination

Nucleophilic Substitution

Cross-Coupling

-

Advantages : Excellent regiocontrol.

-

Limitations : Costly catalysts and sensitivity to moisture.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors optimize exothermic steps like nitration, reducing decomposition risks. Solvent recovery systems are critical for DMF and THF, which are reused to minimize waste .

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoro-2-iodobenzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Substitution Reactions: Products include substituted benzamides with various functional groups.

Oxidation Reactions: Products include quinones and other oxidized derivatives.

Reduction Reactions: Products include amines and other reduced derivatives.

Coupling Reactions: Products include biaryl compounds and other coupled products.

Scientific Research Applications

Chemistry: 4,5-Difluoro-2-iodobenzamide is used as a building block in organic synthesis.

Biology: In biological research, this compound is used as a precursor for the synthesis of fluorinated and iodinated analogs of biologically active molecules. These analogs can be used to study the effects of halogenation on biological activity and to develop new pharmaceuticals .

Medicine: The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for the development of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-iodobenzamide depends on its specific applicationThese interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes analogs with fluorinated and iodinated aromatic systems. Below is a detailed comparison:

Fluorinated Benzimidazoles

Compounds such as 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (4a-f) () share structural motifs with 4,5-Difluoro-2-iodobenzamide, particularly the fluorine substituents and aromatic backbone. Key differences include:

- Substituent Effects : The benzimidazole core in 4a-f introduces a heterocyclic ring system, enhancing π-stacking interactions in biological targets compared to the simpler benzamide scaffold.

- Synthetic Routes : 4a-f are synthesized via condensation of diamine intermediates with aldehydes under nitrogen at 120°C, differing from the likely nucleophilic substitution or coupling reactions required for this compound .

Halogenated Derivatives in Patents

Recent patents () describe compounds like 2-(2,3-difluoro-4-iodobenzyl)-5-hydroxy-1,6,6-trimethyl-3-oxo-N-(4-(trifluoromethyl)phenyl)carboxamide , which feature difluoro-iodo-aromatic motifs. These highlight:

- Fluorine’s Impact : Fluorine atoms increase metabolic stability and lipophilicity, as seen in other fluorinated drugs like dFdC () .

Nucleoside Analogs (dFdC and ara-C)

Although structurally distinct, 2',2'-difluorodeoxycytidine (dFdC) and arabinosylcytosine (ara-C) () provide insights into fluorine’s biochemical effects:

- Mechanistic Differences : dFdC incorporates into DNA, causing polymerase stalling, while ara-C terminates chain elongation. This suggests that fluorine positioning in this compound may influence similar metabolic interference if used in drug design.

- Pharmacokinetics : dFdC’s longer intracellular half-life (t1/2 β >16 h) compared to ara-C (t1/2 = 0.7 h) underscores fluorine’s role in stabilizing triphosphate metabolites, a principle applicable to optimizing this compound derivatives .

Data Tables

Table 2: Halogen Effects on Biochemical Properties

| Property | Fluorine | Iodine |

|---|---|---|

| Electronegativity | High (3.98) | Moderate (2.66) |

| Van der Waals Radius | 1.47 Å | 1.98 Å |

| Metabolic Stability | Increases (e.g., dFdC vs. ara-C) | Variable (depends on position) |

| Binding Interactions | Hydrogen bonding, dipole effects | Hydrophobic, halogen bonding |

Research Findings and Limitations

- Biological Potential: Fluorine’s electron-withdrawing effects could enhance the amide group’s hydrogen-bonding capacity, mimicking motifs in kinase inhibitors (). However, iodine’s size might limit solubility, necessitating formulation optimization.

- Contradictions : While dFdC and ara-C highlight fluorine’s role in antimetabolites, this compound’s benzamide scaffold may target entirely different pathways (e.g., enzyme inhibition vs. DNA incorporation) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,5-Difluoro-2-iodobenzamide, and what key reaction conditions should be optimized?

- Methodological Answer : The synthesis typically involves halogenation or coupling reactions. A multi-step approach may start with fluorination of a benzoic acid precursor, followed by iodination using Ullmann or Buchwald-Hartwig coupling. For example, iodination can be achieved via palladium-catalyzed cross-coupling under inert conditions (e.g., nitrogen atmosphere) with NaI or CuI as catalysts . Key parameters to optimize include reaction temperature (80–120°C), solvent polarity (DMF or DMSO), and stoichiometry of iodine sources.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features confirm its structure?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C/¹⁹F NMR) is critical for verifying substituent positions. For instance, ¹⁹F NMR can resolve distinct fluorine environments, while ¹H NMR detects aromatic proton splitting patterns. High-resolution mass spectrometry (HRMS) confirms molecular weight, and HPLC (e.g., using C18 columns with UV detection) assesses purity. Retention time comparisons with standards and isotopic patterns in LCMS (e.g., m/z signals) further validate structural integrity .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data when synthesizing this compound derivatives?

- Methodological Answer : Discrepancies in NMR or LCMS data may arise from impurities, tautomerism, or solvent effects. To resolve these:

- Perform column chromatography or recrystallization to isolate pure intermediates.

- Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous signals.

- Compare experimental data with computational predictions (e.g., DFT for ¹³C chemical shifts). Iterative synthesis and parallel characterization (e.g., X-ray crystallography for crystal structure validation) are recommended .

Q. What computational methods are recommended to predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and electron density maps to predict regioselectivity. For example, Fukui indices identify reactive sites for iodination or fluorination. Molecular dynamics simulations (MD) assess solvent effects on reaction pathways. Software like Gaussian or ORCA, paired with basis sets (e.g., B3LYP/6-31G*), are widely used .

Q. How to design experiments to study the structure-activity relationships (SAR) of this compound derivatives in biological systems?

- Methodological Answer :

- Step 1 : Synthesize derivatives with systematic substitutions (e.g., replacing iodine with bromine or modifying fluorine positions).

- Step 2 : Test bioactivity (e.g., enzyme inhibition assays or cell viability studies) and correlate with structural features.

- Step 3 : Use molecular docking (e.g., AutoDock Vina) to simulate ligand-protein interactions. For instance, iodination may enhance binding affinity to hydrophobic pockets in target enzymes .

Q. What strategies mitigate side reactions during the iodination of this compound precursors?

- Methodological Answer : Side reactions (e.g., dehalogenation or over-iodination) can be minimized by:

- Using controlled stoichiometry of iodine sources (1.2–1.5 equivalents).

- Introducing protecting groups (e.g., acetyl for amines) before iodination.

- Monitoring reaction progress via TLC or in-situ IR spectroscopy .

Data Management & Reproducibility

Q. How should researchers document and share synthetic protocols for this compound to ensure reproducibility?

- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.